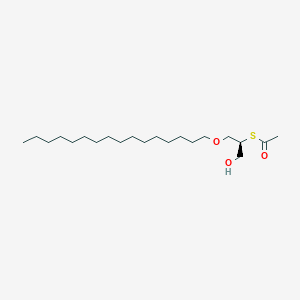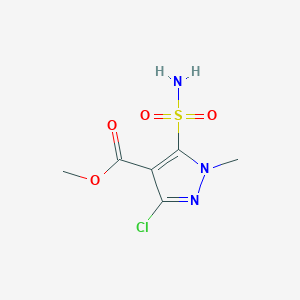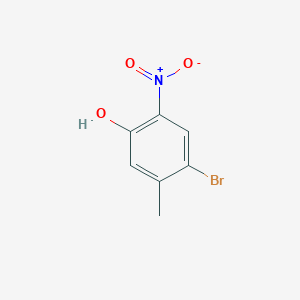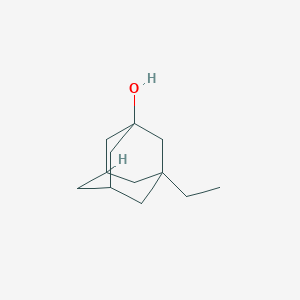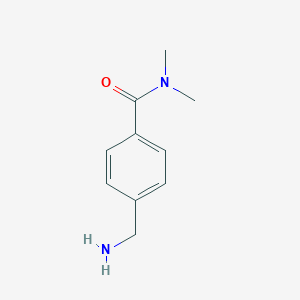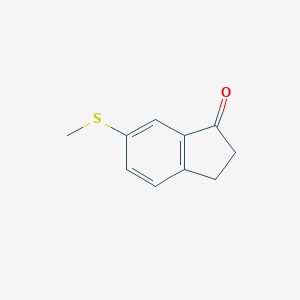![molecular formula C10H18O6Si B179919 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- CAS No. 156088-53-8](/img/structure/B179919.png)
2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-” is a chemical compound with the molecular formula C10H18O6Si . It is also known by other names such as “3-(3-trimethoxysilylpropyl)oxolane-2,5-dione”, “[3-(trimethoxysilyl)propyl]succinic anhydride”, and “3-[3-(TRIMETHOXYSILYL)PROPYL]OXOLANE-2,5-DIONE” among others .
Molecular Structure Analysis
The molecular structure of “2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-” is characterized by a furandione (oxolane-2,5-dione) core with a trimethoxysilylpropyl group attached . The exact 3D conformer and 2D structure can be found in databases like PubChem .
Physical And Chemical Properties Analysis
The molecular weight of “2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-” is 262.33 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds . The exact mass is 262.08726482 g/mol . The topological polar surface area is 71.1 Ų .
Applications De Recherche Scientifique
Functionalization of Nanoparticles
The compound is used in the functionalization of nanoparticles. For instance, barium titanate nanoparticles (BTONP) have been functionalized with 3-(trimethoxysilyl)propyl methacrylate (TMSPM) used as a linker to an acrylate-based matrix polymer . The functionalization process parameters such as temperature, time, functionalization agent ratio, solvent, and catalyst influence on the functionalization degree were measured by thermogravimetric analysis (TGA), elemental analysis, and Fourier-transform infrared (FTIR) spectroscopy .
Manufacturing of Composites
Functionalized particles are used to manufacture composites. For example, 10 vol.% BTONP/photopolymer UV light-curable composite suspensions were manufactured using functionalized particles . The functionalization improves the dispersion of particles, increases suspension viscosity, and decreases the curing depth and dielectric properties .
Adsorptive Behaviors Study
The compound is used in the study of adsorptive behaviors. Nanofiber membranes from the composite of cellulose acetate/polyvinylpyrrolidone were prepared using electrospinning technique. After being treated with water and alcoholic KOH to remove partially polyvinylpyrrolidone and deacetylate the cellulose acetate, the membranes were further functionalized with thiol groups using thioglycolic acid . The nanofiber membranes were used in the sorption-desorption process, and the effects of pH, contacting time, and adsorption capacity of nanofiber membranes were studied against Cu (II), Cd (II), and Pb (II) ions .
Modification of Cellulose Nanofibers
Cellulose nanofibers (CNF) produced by bacteria were functionalized along the surface with 3-(trimethoxysilyl)propyl methacrylate (TMSPM) . The chemical and crystalline structure of the material was confirmed with NMR, FTIR, EDX, and XRD methods .
Mécanisme D'action
Propriétés
IUPAC Name |
3-(3-trimethoxysilylpropyl)oxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6Si/c1-13-17(14-2,15-3)6-4-5-8-7-9(11)16-10(8)12/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADOWCXTUZWAKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC1CC(=O)OC1=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467756 |
Source


|
| Record name | 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- | |
CAS RN |
156088-53-8 |
Source


|
| Record name | 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Trimethoxysilyl)propyl]succinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)
![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)


